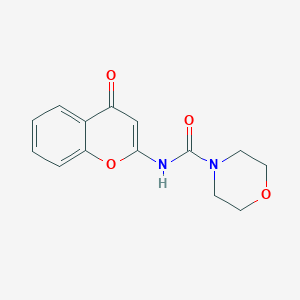![molecular formula C19H21N3O4S B5541574 N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)
N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves intricate organic reactions, often employing protective groups and specific reagents. For example, the synthesis of related quinoxalinyl compounds utilized methanesulfonyl as a protective group in a Friedel–Crafts reaction, simplifying the synthetic route and achieving high yields (Mizuno et al., 2006).
Molecular Structure Analysis
Structural analysis of similar methanesulfonamide compounds has revealed specific bond and torsion angles, as well as the orientation of the amide H atom, which is significant for their biological activity. For instance, in N-(3,4-Dichlorophenyl)methanesulfonamide, the N-H bond orientation plays a crucial role (Gowda et al., 2007).
Chemical Reactions and Properties
Methanesulfonamides like the one are involved in various chemical reactions, contributing to the formation of complex structures. For example, studies on methane-, benzene-, and toluenesulfonamide derivatives have highlighted their potential as ligands for metal coordination, indicating diverse chemical reactivity (Jacobs et al., 2013).
Physical Properties Analysis
The physical properties of similar compounds have been studied, particularly in the context of their crystal structures. For instance, the crystal structure of a related compound was analyzed using X-ray diffraction techniques, revealing its triclinic crystal system and other detailed parameters (Li et al., 2006).
Chemical Properties Analysis
The chemical properties of methanesulfonamides are significant in various applications, including their role as corrosion inhibitors. Studies have shown that they can effectively protect metals like mild steel in corrosive environments, indicating their chemical stability and reactivity (Olasunkanmi et al., 2016).
Aplicaciones Científicas De Investigación
1. Structural Analysis and Conformation
- Research has been conducted on the structural properties of various methanesulfonamide derivatives. For instance, studies have focused on the conformation of the N—H bond and its relation to substituents in compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide. These studies provide insights into bond parameters and hydrogen bonding patterns (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).
2. Synthesis of Metabolites and Derivatives
- Another area of focus is the synthesis of metabolites and derivatives of related compounds. For example, research on the syntheses of metabolites like ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate highlights the use of methanesulfonyl as a protective group in these processes (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
3. Corrosion Inhibition
- Quinoxalines, a component of the target compound, have been studied for their potential as corrosion inhibitors. A theoretical study on quinoxalines as corrosion inhibitors of copper in nitric acid explored the relationship between molecular structure and inhibition efficiency, indicating potential industrial applications (Zarrouk et al., 2014).
4. Catalytic and Sensing Applications
- Research into the catalytic and sensing applications of related compounds has been conducted. For example, studies on methane generation from CO2 with molecular rhenium catalysts and the development of sensitive sensors for the detection of greenhouse methane gas illustrate the potential of these compounds in environmental and energy-related applications (Nganga et al., 2021), (Khasim et al., 2021).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-8-9-16(14(2)10-13)22(27(3,25)26)12-19(24)21-11-18(23)20-15-6-4-5-7-17(15)21/h4-10H,11-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFBRIOWRKCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)
![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)
![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)
![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)